[(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-22-15-4-2-3-12(9-15)10-17(21)23-11-16(20)19-14-7-5-13(18)6-8-14/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQOHTTWMPWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 3-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce an alcohol.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.
Biology
- Biological Activities : Investigated for antimicrobial and anticancer properties. Preliminary studies indicate its ability to inhibit tumor growth by affecting cancer cell metabolism.
Medicine
- Pharmaceutical Intermediate : Explored as a potential intermediate in drug development, particularly in creating new therapeutic agents targeting various diseases.
Industry
- Specialty Chemicals Production : Utilized in producing chemicals with specific properties tailored for industrial applications.
Case Study 1: Antitumor Activity
A study evaluated the effects of [(4-Chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate on human ovarian adenocarcinoma cells. The compound was found to significantly induce apoptosis and inhibit cell proliferation. This suggests a promising avenue for cancer therapy through modulation of apoptotic pathways.
Case Study 2: Enzyme Inhibition
In biochemical assays, the compound demonstrated effective inhibition of glucokinase, a key enzyme in glucose metabolism. This inhibition could have implications for diabetes management by influencing insulin sensitivity and glucose homeostasis.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Methyl 2-(3-Methoxyphenyl)acetate (3d) vs. Methyl 2-(4-Chlorophenyl)acetate (3e) ():
- 3d : The 3-methoxy group donates electrons via resonance, increasing aromatic ring reactivity toward electrophilic substitution.
- 3e : The 4-chloro group withdraws electrons, reducing ring reactivity.
- Comparison : The target compound combines both substituents, balancing electronic effects. This duality may broaden its reactivity profile compared to simpler esters .
Carbamoyl-Containing Derivatives
- [(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate (): Structural Differences: Incorporates a sulfur atom and a cyclohexylmethyl group. Impact: The sulfur and bulky cyclohexyl group increase molecular weight (412.93 g/mol vs.
- Ethyl 2-(4-((2-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ():
Physicochemical Properties and Solubility
Inclusion Complexation Potential
- Ethyl 2-(2-((4-Chlorophenyl)carbamoyl)phenoxy)acetate (): β-Cyclodextrin inclusion complexes improve solubility and stability. Implication: The target compound’s carbamoyl group may facilitate similar complexation, enhancing bioavailability .
Molecular Weight and LogP Comparisons
Note: The target compound’s LogP reflects moderate lipophilicity, suitable for membrane penetration without excessive hydrophobicity .
Coupling Reactions
Biological Activity
The compound [(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves a multi-step process, including:
- Formation of Carbamate Intermediate : The reaction begins with the formation of a carbamate intermediate by reacting 4-chlorophenyl isocyanate with methanol.
- Esterification : The carbamate is then esterified with 2-(3-methoxyphenyl)acetic acid in the presence of a catalyst like sulfuric acid to yield the final product.
The resulting compound is characterized by its unique combination of functional groups, which influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of certain enzymes, blocking substrate access to their active sites and altering cellular functions. The pathways involved may include:
- Inhibition of Metabolic Enzymes : The compound can inhibit key metabolic enzymes, affecting metabolic pathways.
- Signaling Pathway Modulation : It may also interfere with signaling proteins, leading to altered cell signaling.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:
- Hep G2 (human liver cancer)
- MCF7 (breast cancer)
- HCT-116 (colon cancer)
These compounds often induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .
Anti-inflammatory Effects
Studies have demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, IC50 values for related compounds against COX-1 and COX-2 have been reported, indicating their potential in treating inflammatory diseases .
Data Table: Biological Activity Summary
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of various carbamate derivatives on human cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against Hep G2 and MCF7 cells, suggesting structure-activity relationships that could be exploited for drug design .
- Inflammation Model : In an experimental model of inflammation, compounds similar to this compound were tested for their ability to suppress COX enzyme activity. Results demonstrated a dose-dependent inhibition, supporting their potential use as anti-inflammatory agents .
Q & A
Q. What are the common synthetic routes for [(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate?
The synthesis typically involves multi-step organic reactions:
- Step 1 : React a chlorinated aromatic amine (e.g., 4-chloroaniline) with a methyl glyoxylate derivative to form the carbamoyl intermediate.
- Step 2 : Esterify the intermediate with 2-(3-methoxyphenyl)acetic acid using coupling agents like DCC or EDCI under inert conditions .
- Alternative Route : Bromination of pre-formed acetates (e.g., methyl 2-(4-chlorophenyl)acetate) followed by carbamoylation, though this requires careful stoichiometric control .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the carbamoyl and ester moieties, with aromatic protons (δ 6.8–7.4 ppm) and carbonyl carbons (δ 165–175 ppm) as key signals .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns for structural elucidation .
Q. What biological activities are observed in structurally related compounds?
Analogous carbamates and esters exhibit:
- Antimicrobial Activity : Chlorophenyl derivatives show MIC values of 4–16 µg/mL against Gram-positive bacteria .
- Enzyme Inhibition : Similar compounds inhibit carbonic anhydrase (IC ~0.8 µM) and acetylcholinesterase, suggesting potential neuropharmacological applications .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve carbamoylation efficiency .
- Temperature Control : Maintain 0–5°C during coupling steps to minimize side reactions .
- Purification : Use preparative HPLC or silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) to isolate the product (>95% purity) .
Q. How can contradictory biological activity data be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .
- Dose-Response Studies : Establish EC curves across 3–4 log units to confirm potency thresholds .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies likely binding modes to enzymes like carbonic anhydrase .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories to assess binding affinity .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (R > 0.85 in training sets) .
Q. How can structure-activity relationships (SAR) be analyzed for this compound?
- Substituent Variation : Compare analogs with halogen (Cl vs. F) or methoxy group positional changes (3-methoxy vs. 4-methoxy) to assess impact on bioactivity .
- Pharmacophore Mapping : Identify critical features (e.g., carbamoyl H-bond donors) using software like Schrödinger’s Phase .
Q. What strategies assess the compound’s stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
